![molecular formula C18H13N3O2S B2901240 N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034306-92-6](/img/structure/B2901240.png)
N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with a molecular weight of 320.31 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be further developed into new medications to treat tuberculosis, especially in cases where resistance to first-line drugs is present.
Anti-Inflammatory Action
While not directly related to the exact compound , similar heterocyclic compounds have been explored for their anti-inflammatory action . For instance, imidazo and triazolo pyrimidine derivatives have shown potent anti-inflammatory effects in preclinical models . This suggests that the benzothiazole carboxamide compound could also be evaluated for anti-inflammatory properties, potentially leading to new treatments for inflammatory diseases.
Cytotoxicity Evaluation
The cytotoxic effects of these compounds have been assessed on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells at certain concentrations, which is crucial for the development of any therapeutic agent. This property is essential for ensuring the safety of the compound for future drug development.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of these compounds at the molecular level . Such studies are vital for drug design and development, as they can predict how a compound will interact with its target, such as a protein associated with a disease. This can help in optimizing the compound for better efficacy and reduced side effects.
Crystal Development
Single crystals of certain derivatives have been developed to study their structure and properties . Crystallography can provide detailed information about the molecular and atomic structure of a compound, which is important for understanding its chemical behavior and interactions with other molecules.
Prodrug Potential
Given the compound’s structural similarity to pyrazinamide, a well-known prodrug used in TB therapy, there is potential to explore this compound as a prodrug . Prodrugs are compounds that undergo metabolic conversion in the body to produce an active drug, which can offer advantages such as improved bioavailability or reduced toxicity.
Drug Resistance Studies
The compound’s derivatives could be studied in the context of drug resistance, particularly for tuberculosis treatment . Understanding how these compounds interact with resistant strains of Mycobacterium tuberculosis can provide insights into overcoming resistance mechanisms and developing more effective treatments.
Pharmacokinetic Profiling
Pharmacokinetic profiling could be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound . This information is critical for drug development, as it influences dosing, efficacy, and safety profiles.
安全和危害
作用机制
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth ofMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis, suggesting that they may affect the biochemical pathways of this bacterium .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .
Result of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis, suggesting that they may have a bactericidal effect .
Action Environment
It’s worth noting that similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis, suggesting that they may be effective in a variety of environments .
属性
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(13-4-6-15-17(8-13)24-11-21-15)20-10-12-3-5-14(19-9-12)16-2-1-7-23-16/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKDHJWUPCFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。